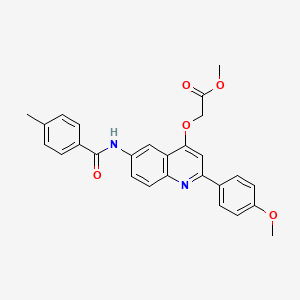

Methyl 2-((2-(4-methoxyphenyl)-6-(4-methylbenzamido)quinolin-4-yl)oxy)acetate

Description

Methyl 2-((2-(4-methoxyphenyl)-6-(4-methylbenzamido)quinolin-4-yl)oxy)acetate is a quinoline-based organic compound featuring a methoxyphenyl group at position 2, a 4-methylbenzamido substituent at position 6, and a methyl ester-linked acetoxy moiety at position 4 of the quinoline core. Its molecular formula is C₂₆H₂₁N₂O₅, with a molecular weight of 460.46 g/mol .

Properties

IUPAC Name |

methyl 2-[2-(4-methoxyphenyl)-6-[(4-methylbenzoyl)amino]quinolin-4-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c1-17-4-6-19(7-5-17)27(31)28-20-10-13-23-22(14-20)25(34-16-26(30)33-3)15-24(29-23)18-8-11-21(32-2)12-9-18/h4-15H,16H2,1-3H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRGOEREIXMYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((2-(4-methoxyphenyl)-6-(4-methylbenzamido)quinolin-4-yl)oxy)acetate is a synthetic compound belonging to the quinoline family. Its structural complexity and unique substituents suggest potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to provide an in-depth analysis of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a quinoline core with methoxy and amide functional groups, which are known to influence its biological behavior. The IUPAC name for this compound is methyl 2-[6-[(4-methoxyphenyl)amino]-2-(4-methylbenzoyl)quinolin-4-yl]oxyacetate, with a molecular formula of C27H24N2O6.

| Property | Value |

|---|---|

| Molecular Formula | C27H24N2O6 |

| IUPAC Name | Methyl 2-[6-[(4-methoxyphenyl)amino]-2-(4-methylbenzoyl)quinolin-4-yl]oxyacetate |

| CAS Number | 1206990-52-4 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The quinoline structure facilitates binding to enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that it may inhibit specific kinases associated with cancer cell proliferation and survival.

Anticancer Activity

Several studies have investigated the anticancer properties of quinoline derivatives, including this compound. Research indicates that it may exert cytotoxic effects on various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It may interfere with the cell cycle, preventing cancer cells from proliferating.

Case Study : A study published in the Journal of Medicinal Chemistry explored the efficacy of similar quinoline derivatives against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinoline derivatives are known for their ability to combat bacterial infections, particularly those caused by resistant strains.

Research Findings :

- In vitro studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

- The minimum inhibitory concentration (MIC) values were found to be lower than those for commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

Summary of Biological Activities

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-((2-(4-methoxyphenyl)-6-(4-methylbenzamido)quinolin-4-yl)oxy)acetate can be contextualized by comparing it to analogs with modifications in substituents, ester groups, or core heterocycles. Below is a detailed analysis:

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Substituent Position and Electronic Effects : The target compound’s 4-methoxyphenyl group at position 2 enhances electron-donating capacity compared to analogs with phenyl (L482-0762) or trifluoromethyl groups (). This may influence reactivity in further synthetic steps or binding interactions .

- The ortho-methyl substitution in L482-0762 introduces steric constraints, which could reduce conformational flexibility .

Crystallographic and Hydrogen-Bonding Comparisons

Table 2: Crystallographic Data for Selected Compounds

Key Observations:

Q & A

What are the critical parameters for optimizing the synthesis of Methyl 2-((2-(4-methoxyphenyl)-6-(4-methylbenzamido)quinolin-4-yl)oxy)acetate?

Level: Advanced

Answer:

Synthesis optimization requires precise control of reaction conditions:

- Temperature: Reflux conditions (e.g., 70–120°C) are critical for intermediates like quinoline ring formation .

- Solvent choice: Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilic substitution at the quinoline 4-position .

- Catalysts: Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) improve cross-coupling efficiency for aryl group introduction .

- Purification: Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves structurally similar byproducts .

How can researchers confirm the molecular structure and three-dimensional conformation of this compound?

Level: Basic

Answer:

Use a combination of:

- X-ray crystallography: Resolves bond angles and dihedral angles, especially for the quinoline-oxygen-acetate linkage .

- NMR spectroscopy: ¹H and ¹³C NMR verify substituent positions (e.g., methoxyphenyl vs. methylbenzamido groups) .

- Computational modeling: Density Functional Theory (DFT) predicts electronic effects of substituents on the quinoline core .

What experimental strategies are recommended for analyzing contradictory biological activity data across studies?

Level: Advanced

Answer:

Contradictions often arise from assay variability or substituent effects:

- Control for assay conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- SAR analysis: Compare analogs (e.g., chloro vs. methoxy substituents) to isolate activity drivers .

- Dose-response curves: Use IC₅₀ values to quantify potency discrepancies in enzyme inhibition assays .

How should researchers design biological activity assays for this compound?

Level: Basic

Answer:

Focus on:

- Target selection: Prioritize kinases or GPCRs due to the quinoline scaffold’s affinity for ATP-binding pockets .

- Functional groups: The 4-methylbenzamido group may enhance hydrophobic interactions with protein targets .

- Assay types: Use fluorescence polarization for binding studies and MTT assays for cytotoxicity profiling .

What are the key considerations for structure-activity relationship (SAR) studies on this compound?

Level: Advanced

Answer:

- Substituent modification: Replace the methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to test electronic effects .

- Scaffold hopping: Compare activity against 2-phenylquinoline-4-carboxylate analogs to assess core rigidity .

- Bioisosteres: Substitute the acetate moiety with sulfonamide to evaluate metabolic stability .

What methodologies are effective in studying the compound’s stability under physiological conditions?

Level: Advanced

Answer:

- Forced degradation studies: Expose to acidic/basic conditions (pH 1–13) and analyze via HPLC-MS to identify hydrolysis products .

- Thermal stability: Use TGA/DSC to monitor decomposition temperatures (>200°C suggests solid-state stability) .

- Light sensitivity: UV-Vis spectroscopy tracks photodegradation of the quinoline chromophore .

How can computational methods predict the compound’s interaction with biological targets?

Level: Advanced

Answer:

- Molecular docking: Use AutoDock Vina with crystal structures (e.g., PDB 4LAR) to model quinoline-protein binding .

- MD simulations: Simulate 100-ns trajectories in explicit solvent to assess binding mode stability .

- Pharmacophore mapping: Align electrostatic/hydrophobic features with known inhibitors (e.g., tyrosine kinase blockers) .

What strategies address poor solubility in in vitro assays?

Level: Basic

Answer:

- Co-solvents: Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug design: Convert the methyl ester to a carboxylate salt for improved hydrophilicity .

- Nanoformulation: Encapsulate in PLGA nanoparticles to bypass solubility limitations .

How can regioselectivity challenges during synthesis be mitigated?

Level: Advanced

Answer:

- Directing groups: Introduce temporary protecting groups (e.g., Boc) on the quinoline nitrogen to control substitution sites .

- Microwave-assisted synthesis: Reduce side reactions by accelerating reaction kinetics .

- Lewis acids: Use ZnCl₂ to favor ortho/para substitution in Friedel-Crafts acylations .

What advanced analytical techniques resolve complex degradation pathways?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.